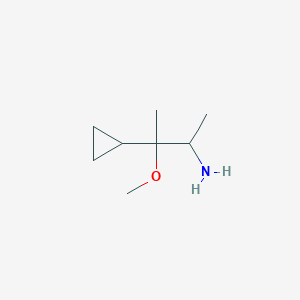![molecular formula C15H20N4O4S2 B2772277 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034320-50-6](/img/structure/B2772277.png)
1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with a unique structure. This compound incorporates a piperidine core, a thieno[2,3-d]pyrimidin ring, and a methylsulfonyl group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide typically begins with the preparation of the piperidine-4-carboxamide core. This intermediate is then subjected to a series of reactions, including the introduction of the thieno[2,3-d]pyrimidin moiety and the methylsulfonyl group. Common reagents used in this synthesis include methylsulfonyl chloride, ethyl thioacetate, and various amines.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow reactor system to ensure consistent quality and yield. Reaction conditions are optimized to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various reactions such as oxidation, reduction, and substitution. Oxidation reactions typically involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles.
Common Reagents and Conditions: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used. Reduction typically involves sodium borohydride or lithium aluminum hydride. Substitution reactions can utilize reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed from These Reactions: Oxidation often leads to the formation of sulfone derivatives. Reduction can produce secondary or tertiary amines. Substitution reactions may yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
This compound finds applications in multiple domains:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Biology: It plays a role in studying cellular pathways and protein interactions. Medicine: It has potential therapeutic applications due to its unique structure, which could interact with various biological targets. Industry: It can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects in biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide stands out due to its distinct thieno[2,3-d]pyrimidin moiety and methylsulfonyl group. These features confer unique chemical properties and reactivity. Similar compounds may include other piperidine derivatives or those containing thieno[2,3-d]pyrimidin rings, but lacking the methylsulfonyl group which imparts additional stability and reactivity to the molecule.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-25(22,23)19-6-2-11(3-7-19)13(20)16-5-8-18-10-17-14-12(15(18)21)4-9-24-14/h4,9-11H,2-3,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKSEVAJMKTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)
![N-(2,4-difluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2772198.png)
![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)
![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)

![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)






